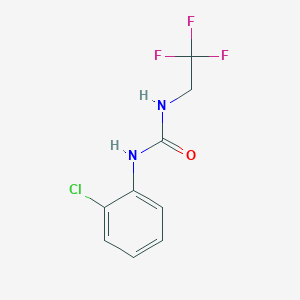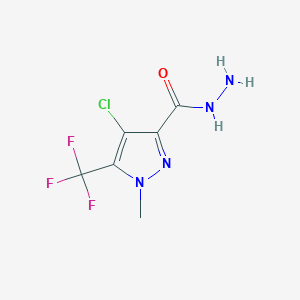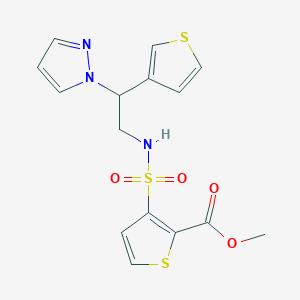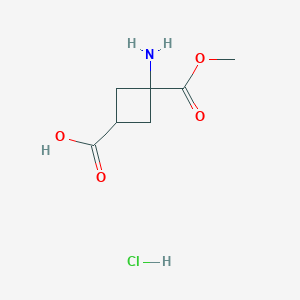
1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea, also known as Aprepitant, is a drug that belongs to the class of antiemetics. It is used to prevent nausea and vomiting caused by chemotherapy and surgery. Aprepitant works by blocking the action of substance P, which is a neurotransmitter that is involved in the regulation of nausea and vomiting. In addition to its clinical use, Aprepitant has also been studied for its potential applications in scientific research.
作用機序
1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea works by blocking the action of substance P, which is a neurotransmitter that is involved in the regulation of nausea and vomiting. Substance P acts on the neurokinin-1 (NK1) receptor, which is found in the central and peripheral nervous systems. By blocking the action of substance P at the NK1 receptor, this compound is able to reduce the symptoms of nausea and vomiting.
Biochemical and Physiological Effects:
In addition to its effects on nausea and vomiting, this compound has also been studied for its potential effects on other physiological processes. For example, this compound has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory bowel disease. This compound has also been shown to have effects on the immune system, and may be useful in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of 1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea in scientific research is its specificity for the NK1 receptor. This allows researchers to selectively target this receptor, without affecting other neurotransmitter systems. However, this compound also has some limitations for lab experiments. For example, it has a relatively short half-life, which may limit its effectiveness in long-term studies. Additionally, this compound can be difficult to administer in certain experimental settings, such as in vivo studies.
将来の方向性
There are a number of potential future directions for research on 1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea. One area of interest is the development of new antiemetic drugs that are more effective and have fewer side effects than current treatments. Another area of interest is the study of the effects of this compound on other physiological processes, such as inflammation and immune function. Finally, there is also interest in the development of new methods for synthesizing this compound, which could lead to more efficient and cost-effective production of this drug.
合成法
1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea can be synthesized using a number of different methods. One common method involves the reaction of 2-chlorophenyl isocyanate with 2,2,2-trifluoroethylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with urea to yield this compound.
科学的研究の応用
1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea has been studied for its potential applications in a variety of scientific research fields. One area of research that has received significant attention is the study of the mechanisms underlying nausea and vomiting. This compound has been shown to be effective in blocking the action of substance P, which is a key neurotransmitter involved in the regulation of nausea and vomiting. This has led to a better understanding of the underlying mechanisms of these processes, and has also opened up new avenues for the development of more effective antiemetic drugs.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O/c10-6-3-1-2-4-7(6)15-8(16)14-5-9(11,12)13/h1-4H,5H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMFGTTWCBXIHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2488582.png)
![3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488584.png)
![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2488585.png)
![N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2488586.png)


![4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2488596.png)


![Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2488599.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2488602.png)

![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2488605.png)